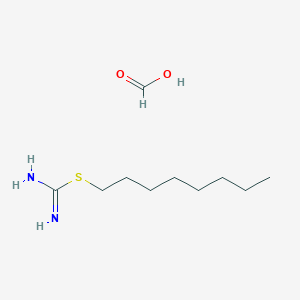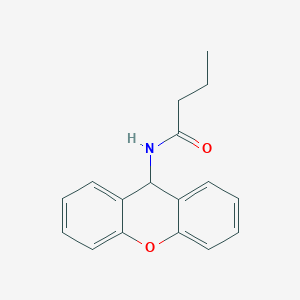
n-(9h-Xanthen-9-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-Xanthen-9-yl)butanamide is a chemical compound with the molecular formula C17H17NO2. It is characterized by the presence of a xanthene moiety attached to a butanamide group. The xanthene structure is known for its aromatic properties and is commonly found in various biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Xanthen-9-yl)butanamide typically involves the reaction of xanthene derivatives with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Xanthene+Butanoyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-Xanthen-9-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Aplicaciones Científicas De Investigación
N-(9H-Xanthen-9-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene-based dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-(9H-Xanthen-9-yl)butanamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular proteins and enzymes, modulating their activity. The compound can also influence signaling pathways related to oxidative stress and inflammation, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: A parent compound with similar aromatic properties.
Xanthen-9-one: A derivative with a ketone group instead of an amide.
9H-Xanthen-9-yl-urea: A compound with a urea group attached to the xanthene moiety.
Uniqueness
N-(9H-Xanthen-9-yl)butanamide is unique due to its specific combination of the xanthene and butanamide groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6325-73-1 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(9H-xanthen-9-yl)butanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19) |
Clave InChI |
LOVKLSFYBIAZSG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


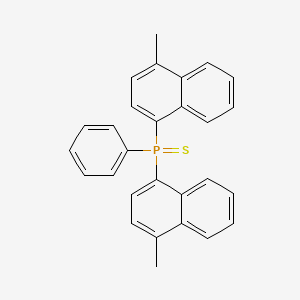


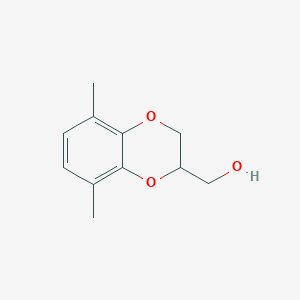

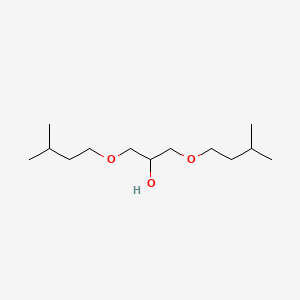
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
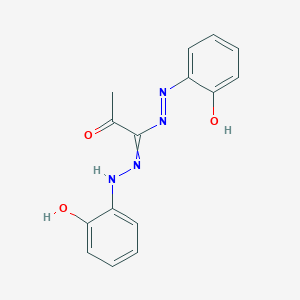
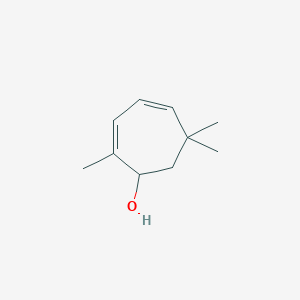

![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
